

# Methyl 2-bromo-5-chloronicotinate: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *Methyl 2-bromo-5-chloronicotinate*

Cat. No.: *B572282*

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CAS Number: 78686-79-0

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**Methyl 2-bromo-5-chloronicotinate** is a halogenated pyridine derivative that serves as a key building block in organic synthesis.[1][2] Its unique substitution pattern, featuring a bromine atom at the 2-position, a chlorine atom at the 5-position, and a methyl ester at the 3-position, offers multiple reactive sites for the construction of complex molecular architectures.[1] This versatile intermediate is of significant interest to the pharmaceutical and agrochemical industries due to its utility in the synthesis of a wide range of biologically active compounds, including those targeting neurological disorders and active ingredients in herbicides and fungicides.[1] This guide provides a comprehensive overview of the technical data and experimental protocols related to **Methyl 2-bromo-5-chloronicotinate**.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **Methyl 2-bromo-5-chloronicotinate** is presented in Table 1. This data is essential for its handling, storage, and application in chemical reactions.

Table 1: Chemical and Physical Properties of **Methyl 2-bromo-5-chloronicotinate**

Property	Value	Reference(s)
CAS Number	78686-79-0	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>5</sub> BrCINO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	250.48 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	White to light yellow to light orange powder/crystal	<a href="#">[1]</a> <a href="#">[2]</a>
Melting Point	50 - 54 °C	<a href="#">[1]</a>
Purity	≥ 98% (GC)	<a href="#">[1]</a>
IUPAC Name	methyl 5-bromo-2-chloropyridine-3-carboxylate	<a href="#">[3]</a>
Synonyms	5-Bromo-2-chloronicotinic acid methyl ester, Methyl 5-bromo-2-chloro-3-pyridinecarboxylate, 5-Bromo-2-chloro-3-pyridinecarboxylic acid methyl ester	<a href="#">[1]</a> <a href="#">[2]</a>
Storage	Store at room temperature in a cool, dark, and inert atmosphere.	<a href="#">[4]</a>

## Synthesis

The synthesis of **Methyl 2-bromo-5-chloronicotinate** is typically achieved in a two-step process starting from 5-bromo-2-hydroxynicotinic acid. The first step involves the conversion of the hydroxyl group to a chlorine atom, followed by the esterification of the carboxylic acid.

### Synthesis of 5-bromo-2-chloronicotinic acid

This protocol is adapted from the synthesis of 5-bromo-2-chloronicotinic acid from 5-bromo-2-hydroxynicotinic acid.[\[5\]](#)

Experimental Protocol:

- To a reaction flask, add 5-bromo-2-hydroxynicotinic acid (1.0 eq), thionyl chloride ( $\text{SOCl}_2$ ) (10 vol), and N,N-dimethylformamide (DMF) (0.7 vol).
- Heat the mixture to reflux at 70°C for 4 hours.
- After the reaction is complete, concentrate the mixture under reduced pressure to remove excess thionyl chloride.
- Cool the residue to 0°C.
- Slowly and carefully quench the reaction by adding water, which will result in the precipitation of an off-white solid.
- Stir the precipitate in water for 1 hour.
- Collect the solid by filtration and dry it under vacuum to yield 5-bromo-2-chloronicotinic acid.

## Esterification of 5-bromo-2-chloronicotinic acid

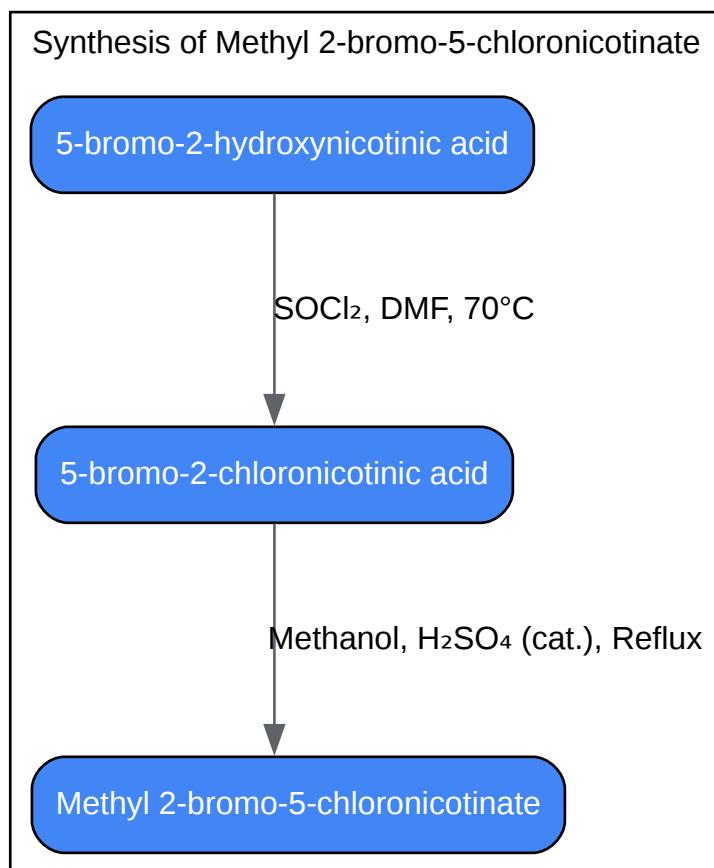
This protocol is a general method for the esterification of nicotinic acid derivatives and can be adapted for the synthesis of **Methyl 2-bromo-5-chloronicotinate**.

### Experimental Protocol:

- In a round-bottom flask, dissolve 5-bromo-2-chloronicotinic acid (1.0 eq) in methanol (10 vol).
- Carefully add a catalytic amount of concentrated sulfuric acid.
- Heat the mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the excess methanol under reduced pressure.
- Neutralize the residue with a saturated solution of sodium bicarbonate.
- Extract the product with a suitable organic solvent, such as ethyl acetate.

- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography or recrystallization to yield **Methyl 2-bromo-5-chloronicotinate**.

A schematic of the overall synthesis is provided below.



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**Caption:** Synthetic pathway for **Methyl 2-bromo-5-chloronicotinate**.

## Chemical Reactivity and Experimental Protocols for Key Reactions

The presence of both bromo and chloro substituents on the pyridine ring, along with the methyl ester, provides multiple avenues for further chemical transformations. The bromo group at the

2-position is particularly susceptible to palladium-catalyzed cross-coupling reactions.

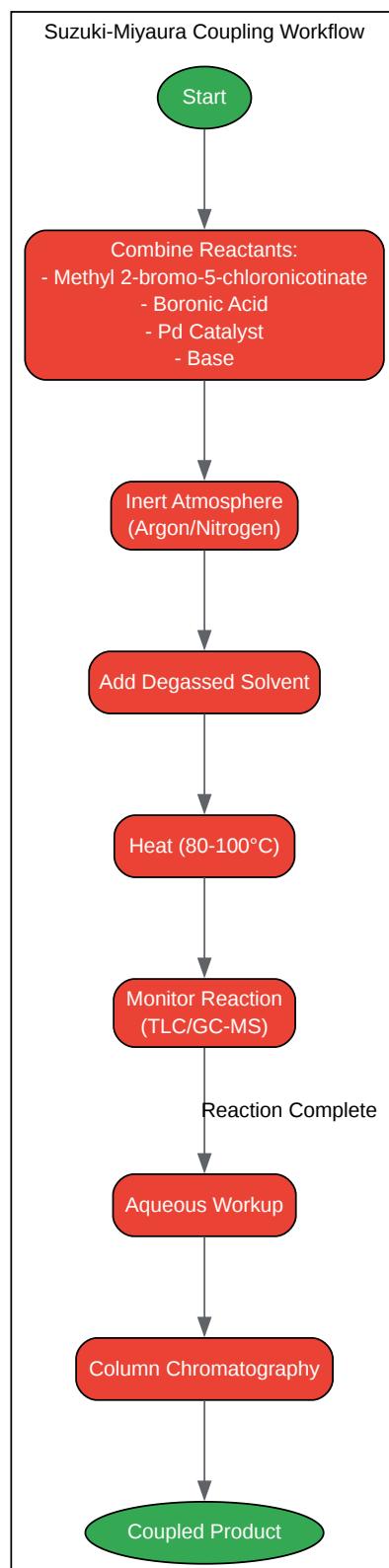
## Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds.

**Methyl 2-bromo-5-chloronicotinate** can react with various boronic acids or esters at the 2-position.

General Experimental Protocol:

- To a flame-dried Schlenk tube, add **Methyl 2-bromo-5-chloronicotinate** (1.0 eq), the desired boronic acid (1.1-1.5 eq), a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 2-5 mol%), and a base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{Na}_2\text{CO}_3$ , or  $\text{Cs}_2\text{CO}_3$ , 2.0-3.0 eq).
- Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
- Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF).
- Heat the reaction mixture to 80-100°C for 12-24 hours, monitoring the progress by TLC or GC-MS.
- After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
- Separate the organic layer, and extract the aqueous layer with the organic solvent.
- Combine the organic layers, wash with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , and concentrate under reduced pressure.
- Purify the crude product by column chromatography.



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**Caption:** Experimental workflow for Suzuki-Miyaura coupling.

## Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

General Experimental Protocol:

- To a degassed solution of **Methyl 2-bromo-5-chloronicotinate** (1.0 eq) in a suitable solvent (e.g., THF/Et<sub>3</sub>N), add a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 2-5 mol%) and a copper(I) co-catalyst (e.g., Cul, 5-10 mol%).<sup>[6]</sup>
- Degas the reaction mixture again for 5 minutes at room temperature.<sup>[6]</sup>
- Add the terminal alkyne (1.0-1.2 eq) dropwise.<sup>[6]</sup>
- Stir the reaction mixture at room temperature to 50°C for 16-24 hours.<sup>[6]</sup>
- Monitor the reaction by TLC.
- Upon completion, quench the reaction with saturated aqueous NH<sub>4</sub>Cl solution and extract with an organic solvent.
- Wash the combined organic layers with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate.
- Purify the residue by column chromatography to yield the alkynylated product.

## Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds.

General Experimental Protocol:

- In a dry Schlenk tube, combine **Methyl 2-bromo-5-chloronicotinate** (1.0 eq), the desired amine (1.1-1.5 eq), a palladium pre-catalyst (e.g., Pd<sub>2</sub>(dba)<sub>3</sub> or Pd(OAc)<sub>2</sub>), a suitable phosphine ligand (e.g., Xantphos, BINAP, or XPhos), and a base (e.g., Cs<sub>2</sub>CO<sub>3</sub> or NaOtBu).<sup>[7]</sup>

- Evacuate and backfill the tube with an inert gas three times.[7]
- Add an anhydrous solvent (e.g., toluene or dioxane).[7]
- Heat the reaction mixture to 80-110°C with vigorous stirring.[7]
- Monitor the reaction by TLC or LC-MS.[7]
- Once the starting material is consumed, cool the mixture to room temperature.[7]
- Dilute the mixture with an organic solvent and filter through a pad of Celite.[7]
- Concentrate the filtrate and purify the crude product by column chromatography.

## Applications in Research and Development

**Methyl 2-bromo-5-chloronicotinate** is a valuable intermediate in the synthesis of various target molecules in the pharmaceutical and agrochemical sectors.[1] Its utility stems from the ability to introduce diverse functionalities at the 2-position of the pyridine ring through cross-coupling reactions, while the chloro and ester groups can be further manipulated.

One notable application is in the synthesis of novel compounds with potential therapeutic activities. For instance, derivatives of this molecule have been investigated for their role in inhibiting Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in diseases such as cancer and fibrosis.

## Safety and Handling

**Methyl 2-bromo-5-chloronicotinate** is a chemical that requires careful handling in a laboratory setting. The following is a summary of its known hazards and recommended safety precautions.

Table 2: GHS Hazard Information

Hazard Statement	Description
H302	Harmful if swallowed
H312	Harmful in contact with skin
H315	Causes skin irritation
H319	Causes serious eye irritation
H332	Harmful if inhaled
H335	May cause respiratory irritation

#### Precautionary Measures:

- Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
- Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
- Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

## Spectral Data

Detailed spectral data such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry are crucial for the characterization of **Methyl 2-bromo-5-chloronicotinate**. While commercial suppliers and chemical databases indicate the availability of such data, publicly accessible spectra are not readily available. Researchers are advised to acquire this data experimentally for comprehensive characterization.

## Conclusion

**Methyl 2-bromo-5-chloronicotinate** is a highly functionalized building block with significant potential in the synthesis of complex organic molecules. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, makes it a valuable tool for medicinal chemists.

and researchers in drug discovery and agrochemical development. This guide provides a foundational understanding of its properties, synthesis, and reactivity, enabling its effective utilization in the laboratory. Adherence to appropriate safety protocols is essential when handling this compound.

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## References

- 1. chemimpex.com [chemimpex.com]
- 2. Methyl 5-Bromo-2-chloronicotinate | CymitQuimica [cymitquimica.com]
- 3. H64791.14 [thermofisher.com]
- 4. 78686-79-0|Methyl 5-bromo-2-chloronicotinate|BLD Pharm [bldpharm.com]
- 5. 5-Bromo-2-chloronicotinic acid | 29241-65-4 [m.chemicalbook.com]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. benchchem.com [benchchem.com]
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